molecular formula C25H18N2O4S B2790039 methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate CAS No. 361173-41-3

methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate

Cat. No.: B2790039
CAS No.: 361173-41-3
M. Wt: 442.49
InChI Key: ZPXRDRBSULNNIX-UHFFFAOYSA-N
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Description

methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .

Scientific Research Applications

methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate is unique due to its specific combination of a thiazole ring with benzoyl and benzoate groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring and benzamide moiety, which contribute to its biological activity. The molecular formula is C19H16N2O3SC_{19}H_{16}N_2O_3S, and its structure can be visualized as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Benzamide Group : Enhances the compound's interaction with biological targets.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of this compound against various pathogens. For instance:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Fungal Activity : It also exhibits antifungal properties against species like Candida albicans, with MIC values indicating moderate efficacy .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown a reduction in cell viability by up to 70% in breast cancer cell lines (MCF-7) at concentrations of 50 µM .
  • Case Study : A study involving xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to control groups .

Research Findings

StudyBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria with MICs of 8–32 µg/mL.
AntifungalModerate efficacy against Candida albicans.
AnticancerInduces apoptosis in MCF-7 cells, reducing viability by 70% at 50 µM.
Tumor GrowthSignificant inhibition of tumor growth in xenograft models.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that it causes G2/M phase arrest in cancer cells, preventing further proliferation .

Properties

IUPAC Name

methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4S/c1-31-24(30)20-13-7-16(8-14-20)21-15-32-25(26-21)27-23(29)19-11-9-18(10-12-19)22(28)17-5-3-2-4-6-17/h2-15H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXRDRBSULNNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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